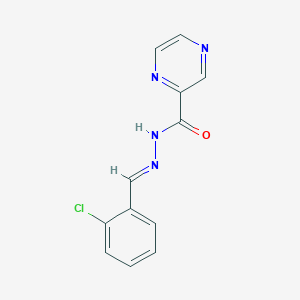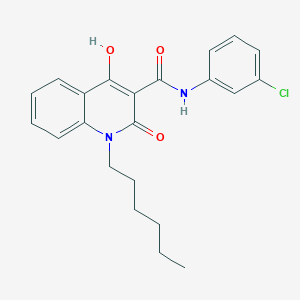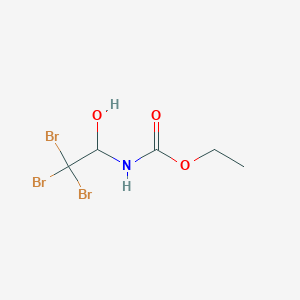
N'-(2-Chlorobenzylidene)pyrazine-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2-Chlorobenzylidene)pyrazine-2-carbohydrazide is an organic compound with the molecular formula C12H9ClN4O It is a derivative of pyrazine and is characterized by the presence of a chlorobenzylidene group attached to the pyrazine ring
Vorbereitungsmethoden
N’-(2-Chlorobenzylidene)pyrazine-2-carbohydrazide can be synthesized through the reaction of pyrazine-2-carboxylic acid hydrazide with 2-chlorobenzaldehyde in methanol . The reaction typically involves the following steps:
- Dissolving pyrazine-2-carboxylic acid hydrazide in methanol.
- Adding 2-chlorobenzaldehyde to the solution.
- Stirring the mixture at room temperature for several hours.
- Isolating the product by filtration and recrystallization.
Analyse Chemischer Reaktionen
N’-(2-Chlorobenzylidene)pyrazine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The chlorobenzylidene group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Studies have investigated its potential as an antimicrobial and antifungal agent.
Medicine: Research has focused on its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N’-(2-Chlorobenzylidene)pyrazine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π stacking interactions with biological molecules, affecting their function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N’-(2-Chlorobenzylidene)pyrazine-2-carbohydrazide can be compared with other similar compounds, such as:
N’-(4-Chlorobenzylidene)imidazo[1,2-a]pyrazine-2-carbohydrazide: This compound has a similar structure but with an imidazo[1,2-a]pyrazine ring instead of a pyrazine ring.
N’-(4-Methoxybenzylidene)imidazo[1,2-a]pyrazine-2-carbohydrazide: This compound has a methoxy group instead of a chloro group. These similar compounds share some chemical properties but differ in their specific applications and reactivity due to the variations in their structures.
Eigenschaften
Molekularformel |
C12H9ClN4O |
|---|---|
Molekulargewicht |
260.68 g/mol |
IUPAC-Name |
N-[(E)-(2-chlorophenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H9ClN4O/c13-10-4-2-1-3-9(10)7-16-17-12(18)11-8-14-5-6-15-11/h1-8H,(H,17,18)/b16-7+ |
InChI-Schlüssel |
LNDUTWUPFXCQDD-FRKPEAEDSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=NC=CN=C2)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=NC=CN=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11998516.png)
![(5Z)-5-[(5-Nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11998518.png)

![4-bromo-2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11998525.png)



![5-(4-methylphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998543.png)


